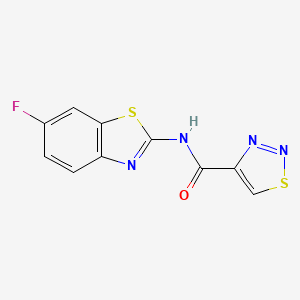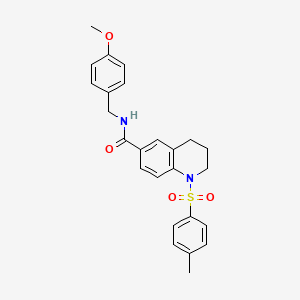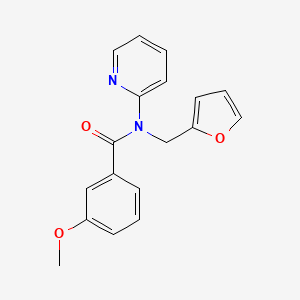![molecular formula C22H22N4O4S2 B11363044 2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide](/img/structure/B11363044.png)
2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone moiety, and methoxy and methylsulfanyl substituents, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the Pyrrolidinone Moiety: This can be achieved by the condensation of an appropriate amine with a diketone, followed by cyclization.
Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of Methoxy and Methylsulfanyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate methoxy and methylsulfanyl reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group could yield a sulfoxide or sulfone, while reduction of the carbonyl groups could yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicine, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets could make it useful in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure may impart desirable characteristics to these materials.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Methoxy-N-{5-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamid beinhaltet wahrscheinlich Wechselwirkungen mit bestimmten molekularen Zielmolekülen, wie z. B. Enzymen oder Rezeptoren. Diese Wechselwirkungen können die Aktivität dieser Zielmoleküle modulieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann die Verbindung die Aktivität eines bestimmten Enzyms hemmen, indem sie an dessen aktives Zentrum bindet, oder sie kann einen Rezeptor aktivieren, indem sie die Wirkung eines natürlichen Liganden nachahmt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methoxy-5-(phenylamino)methylphenol: Ähnlich in der Struktur, aber es fehlt der Thiadiazolring und der Pyrrolidinon-Rest.
4-Methoxy-N-(4-Methoxyphenyl)benzamid: Ähnlich in der Struktur, aber es fehlen der Thiadiazolring und der Pyrrolidinon-Rest.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilin: Ähnlich in der Struktur, aber es fehlt der Thiadiazolring und der Pyrrolidinon-Rest.
Einzigartigkeit
Die Einzigartigkeit von 2-Methoxy-N-{5-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamid liegt in der Kombination seiner strukturellen Merkmale, einschließlich des Thiadiazolrings, des Pyrrolidinon-Rests sowie der Methoxy- und Methylsulfanyl-Substituenten. Diese Kombination verleiht einzigartige chemische und biologische Eigenschaften, die in ähnlichen Verbindungen nicht vorkommen.
Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 2-Methoxy-N-{5-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkungsmechanismus und Vergleich mit ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C22H22N4O4S2 |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
2-methoxy-N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C22H22N4O4S2/c1-29-15-6-4-14(5-7-15)26-12-13(10-19(26)27)21-24-25-22(32-21)23-20(28)17-9-8-16(31-3)11-18(17)30-2/h4-9,11,13H,10,12H2,1-3H3,(H,23,25,28) |
InChI-Schlüssel |
QVHFKBKPKQRTMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)SC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B11362963.png)
![4-[(4-methylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B11362971.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide](/img/structure/B11362984.png)

![4-methoxy-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11362992.png)

![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B11363002.png)
![5-chloro-3,6-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11363006.png)

![N-methyl-N-{[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11363016.png)



![2-(2,6-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11363039.png)
